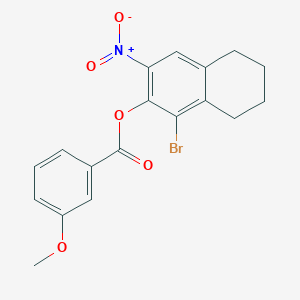![molecular formula C14H16N2O3S B4761277 1-butyl-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4761277.png)
1-butyl-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Übersicht
Beschreibung
Meldrum’s acid is a cyclic β-keto ester that was first synthesized by Meldrum in 1908. It is a white crystalline solid that is soluble in most organic solvents. The unique structure of Meldrum’s acid, with two carbonyl groups and a cyclic backbone, makes it a valuable reagent for various organic transformations.
Wirkmechanismus
The mechanism of action of Meldrum’s acid in organic reactions involves the formation of an enolate intermediate, which can undergo various reactions, such as nucleophilic addition, aldol condensation, and Michael addition. The enolate intermediate can be formed by the deprotonation of the β-keto group of Meldrum’s acid in the presence of a base, such as sodium hydride or potassium tert-butoxide.
Biochemical and physiological effects:
Meldrum’s acid has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit anticonvulsant and sedative properties in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. Further studies are needed to investigate the potential therapeutic applications of Meldrum’s acid.
Vorteile Und Einschränkungen Für Laborexperimente
Meldrum’s acid has several advantages as a synthetic reagent. It is readily available, inexpensive, and easy to handle. It can be used in a wide range of organic reactions, and the products can be easily purified by recrystallization. However, Meldrum’s acid has some limitations. It is sensitive to moisture and air, which can lead to the formation of side products. It is also prone to decomposition at high temperatures, which can affect the yield and purity of the products.
Zukünftige Richtungen
There are several future directions for the use of Meldrum’s acid in organic chemistry. One area of research is the development of new synthetic methods using Meldrum’s acid as a key reagent. Another area of research is the synthesis of new compounds with potential therapeutic applications, such as antiviral and anticancer agents. Finally, the development of new applications for Meldrum’s acid in materials science and nanotechnology is also an exciting area of research.
In conclusion, Meldrum’s acid is a versatile synthetic reagent that has been widely used in organic chemistry for various applications. Its unique structure and reactivity make it a valuable building block for the synthesis of various compounds. Further studies are needed to investigate the potential therapeutic applications of Meldrum’s acid and to develop new synthetic methods and applications.
Wissenschaftliche Forschungsanwendungen
Meldrum’s acid has been widely used in organic chemistry as a versatile building block for the synthesis of various compounds. It has been used in the synthesis of heterocyclic compounds, such as pyrimidines, pyrazoles, and indoles. It has also been used in the synthesis of natural products, such as alkaloids and terpenoids. In addition, Meldrum’s acid has been used as a reagent for the preparation of carboxylic acids, esters, and amides.
Eigenschaften
IUPAC Name |
(5Z)-1-butyl-5-[(5-methylthiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-3-4-7-16-13(18)11(12(17)15-14(16)19)8-10-6-5-9(2)20-10/h5-6,8H,3-4,7H2,1-2H3,(H,15,17,19)/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWXZUBFMBZZTC-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CC=C(S2)C)C(=O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)/C(=C\C2=CC=C(S2)C)/C(=O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-1-butyl-5-[(5-methylthiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4761195.png)


![2-methyl-N-{3-[(4-methylphenyl)thio]-5-nitrophenyl}-3-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4761225.png)


![2-[(4-fluorophenyl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B4761236.png)
![6-[({3-[(cyclohexylamino)carbonyl]-4,5-dimethyl-2-thienyl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4761238.png)
![4-{2-[2-(4-chlorophenoxy)ethoxy]-5-methylbenzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4761240.png)
![N-[4-(aminosulfonyl)phenyl]-2-(5-bromo-2-furoyl)hydrazinecarbothioamide](/img/structure/B4761261.png)
![ethyl 5-acetyl-2-[({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4761267.png)
![7-butyl-3,4,9-trimethyl-1-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4761283.png)
![2-[4-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B4761286.png)
![1-(2-methoxyphenyl)-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine](/img/structure/B4761294.png)